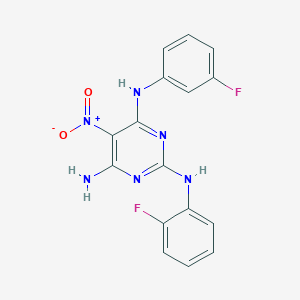
N~2~-(2-fluorophenyl)-N~4~-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine is a complex organic compound characterized by the presence of fluorine atoms and a nitro group attached to a pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions
N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields amine derivatives, while nucleophilic substitution can lead to a variety of substituted pyrimidine compounds.
科学的研究の応用
N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific biological pathways.
Industry: The compound’s properties make it useful in developing new materials and chemical processes.
作用機序
The mechanism of action of N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine involves its interaction with specific molecular targets. The fluorine atoms and nitro group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-Chloro-N-(2-Fluorophenyl)benzamide
- 2-Iodo-N-(4-Bromophenyl)benzamide
- N-(2,4-Difluorophenyl)-2-Fluorobenzamide
Uniqueness
N2-(2-Fluorophenyl)-N4-(3-Fluorophenyl)-5-Nitropyrimidine-2,4,6-Triamine is unique due to the presence of both fluorine atoms and a nitro group on the pyrimidine ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations. Additionally, the compound’s structure allows for specific interactions with biological targets, making it valuable for research in medicinal chemistry and drug development.
特性
分子式 |
C16H12F2N6O2 |
|---|---|
分子量 |
358.30 g/mol |
IUPAC名 |
2-N-(2-fluorophenyl)-4-N-(3-fluorophenyl)-5-nitropyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C16H12F2N6O2/c17-9-4-3-5-10(8-9)20-15-13(24(25)26)14(19)22-16(23-15)21-12-7-2-1-6-11(12)18/h1-8H,(H4,19,20,21,22,23) |
InChIキー |
HXASEBYSUZCOID-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC2=NC(=C(C(=N2)NC3=CC(=CC=C3)F)[N+](=O)[O-])N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{5-[2-(2-Carboxy-ethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yloxy]-1,3-dioxo-1,3-dihydro-isoindol-2-yl}-propionic acid](/img/structure/B12459946.png)
![N-(4-bromophenyl)-2-({5-[(3-phenylpropanoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)butanamide](/img/structure/B12459948.png)
![1-(4-bromophenyl)-2-{[5-(4-nitrophenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12459952.png)
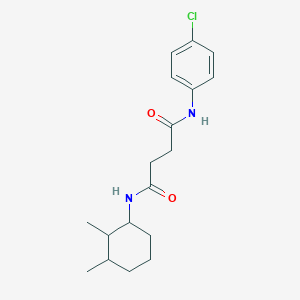
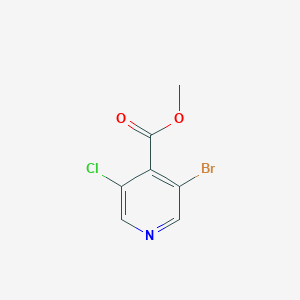


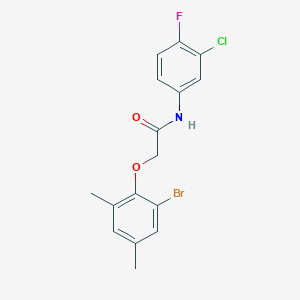
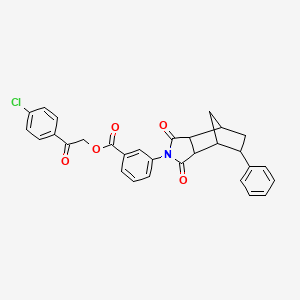
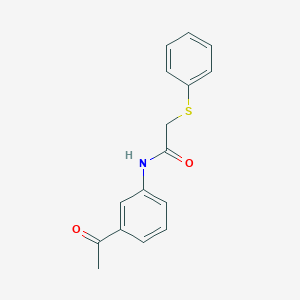
![2-{[(3-{[(3,4,5-Trimethoxyphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B12460016.png)
![2-[(2-oxoindol-3-yl)amino]-N-phenylbenzamide](/img/structure/B12460037.png)
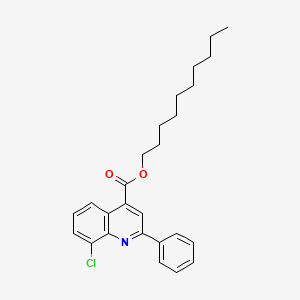
![N-[4-(4-methoxyphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12460057.png)
